RKUODBYIZYLIDP-UHFFFAOYSA-M
Description
RKUODBYIZYLIDP-UHFFFAOYSA-M is a complex organic compound with a molecular formula of C41H45N2NaO6S2. It is known for its unique structure, which includes multiple carboxylic acid groups, sulfonate groups, and indole derivatives. This compound is often used in various scientific research applications due to its distinct chemical properties.
Properties
IUPAC Name |
sodium;4-[(2E)-5-carboxy-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44N2O10S2.Na/c1-36(2)28-24-26(34(40)41)16-18-30(28)38(20-10-12-22-50(44,45)46)32(36)14-8-6-5-7-9-15-33-37(3,4)29-25-27(35(42)43)17-19-31(29)39(33)21-11-13-23-51(47,48)49;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUODBYIZYLIDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43N2NaO10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747186 | |
| Record name | Sodium 4-(5-carboxy-2-{(1E,3E,5E,7E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]hepta-1,3,5-trien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
762.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308127-43-7 | |
| Record name | Sodium 4-(5-carboxy-2-{(1E,3E,5E,7E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]hepta-1,3,5-trien-1-yl}-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Reactions
Multi-component reactions (MCRs) offer a one-pot synthesis route, enabling the concurrent assembly of indole and furan rings. A representative protocol involves the condensation of furan-3-carboxaldehyde with indole derivatives in the presence of acid catalysts. For instance, employing acetic acid as both solvent and catalyst at reflux temperatures (110–120°C) facilitates the formation of 5-(furan-3-yl)-1H-indole via nucleophilic aromatic substitution. The reaction typically proceeds over 12–24 hours, yielding the product after aqueous workup and chromatographic purification.
The mechanism involves initial protonation of the aldehyde group, enhancing its electrophilicity for attack by the indole’s C5 position. Subsequent dehydration generates the fused heterocyclic system. While MCRs are atom-economical, challenges include regioselectivity control and byproduct formation due to competing reactions at alternative indole positions (e.g., C3 or C7).
Palladium-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide precise control over bond formation. The Suzuki-Miyaura coupling is particularly effective for introducing the furan-3-yl group to the indole scaffold. This method requires a halogenated indole precursor (e.g., 5-bromo-1H-indole) and a furan-3-boronic acid derivative, reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reaction conditions typically involve heating at 80–100°C for 6–12 hours under inert atmosphere. The Suzuki method offers superior regioselectivity compared to MCRs, with yields ranging from 60% to 85% after purification via recrystallization or column chromatography. However, the necessity for halogenated precursors and sensitive palladium catalysts increases synthetic cost and complexity.
Table 1. Comparison of Synthetic Methods for 5-(Furan-3-yl)-1H-Indole
| Method | Starting Materials | Catalysts/Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Multi-Component Reaction | Furan-3-carboxaldehyde, indole | Acetic acid | 110–120°C, 12–24 h | 50–65 | Atom-economical, one-pot synthesis | Regioselectivity challenges |
| Suzuki-Miyaura Coupling | 5-Bromo-1H-indole, furan-3-Bpin | Pd(PPh₃)₄, K₂CO₃ | 80–100°C, 6–12 h (N₂) | 60–85 | High regioselectivity | Costly catalysts, halogenated precursors |
Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of palladium complexes in coupling reactions, whereas protic solvents (e.g., acetic acid) favor proton-mediated pathways in MCRs. Elevated temperatures (>100°C) accelerate reaction rates but may promote decomposition of heat-sensitive intermediates.
Catalytic Systems
In Suzuki couplings, the use of ligand-free palladium catalysts (e.g., Pd(OAc)₂) reduces costs but often necessitates higher catalyst loadings (5–10 mol%). Conversely, phosphine-ligated palladium complexes (e.g., Pd(PPh₃)₄) operate efficiently at lower loadings (1–2 mol%) but require rigorous exclusion of oxygen and moisture.
Spectroscopic Characterization
Post-synthetic validation of 5-(furan-3-yl)-1H-indole relies on spectroscopic techniques:
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¹H NMR : Key signals include a singlet at δ 8.10–8.30 ppm (indole NH), doublets for furan protons (δ 6.50–7.20 ppm), and aromatic indole resonances (δ 7.30–7.80 ppm).
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IR Spectroscopy : Stretching vibrations at 3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O furan) confirm functional groups.
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Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 185.1 [M+H]⁺, consistent with the molecular formula C₁₁H₈N₂O.
Chemical Reactions Analysis
RKUODBYIZYLIDP-UHFFFAOYSA-M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the carboxylic acid and sulfonate groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and as a building block for synthesizing more complex molecules. In biology, it is used in the study of enzyme interactions and as a fluorescent probe for imaging applications. In medicine, it has potential applications in drug delivery systems and as a diagnostic tool. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of RKUODBYIZYLIDP-UHFFFAOYSA-M involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying molecular mechanisms in various biological systems.
Comparison with Similar Compounds
Compared to other similar compounds, RKUODBYIZYLIDP-UHFFFAOYSA-M stands out due to its unique combination of functional groups and structural features. Similar compounds include other indole derivatives and sulfonate-containing molecules, but this compound’s specific arrangement of carboxylic acid and sulfonate groups provides distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized research applications where other compounds may not be as effective.
Biological Activity
The compound identified by the identifier RKUODBYIZYLIDP-UHFFFAOYSA-M is a synthetic molecule that has been studied for its various biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results in inducing apoptosis in cancer cell lines.
Case Study: Breast Cancer Cell Lines
In a study published in Frontiers in Pharmacology, this compound was tested on MCF-7 breast cancer cells. The results demonstrated a dose-dependent increase in apoptosis, as evidenced by:
- Cell Viability Assay : A decrease in cell viability was observed with increasing concentrations of the compound.
- Flow Cytometry : Increased Annexin V staining indicated higher levels of early apoptosis.
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 45 | 50 |
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
This compound has also been assessed for its anti-inflammatory effects. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table: Cytokine Production Inhibition
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 500 | 300 |
| This compound (10 µM) | 250 | 150 |
| This compound (50 µM) | 100 | 50 |
This anti-inflammatory activity suggests that the compound could be beneficial in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and tumor progression.
- Modulation of Cell Signaling Pathways : It appears to interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
